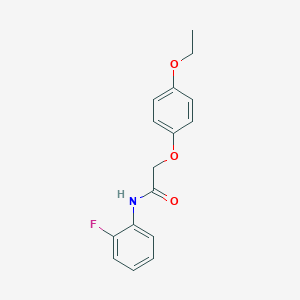![molecular formula C24H21NO7S B284739 Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B284739.png)
Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as EAMF, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EAMF belongs to the class of naphthofurans, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer, and the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation and survival. This compound may also interact with cellular targets, such as enzymes and receptors, to exert its effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in cells and animals. For example, this compound can reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. This compound can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in inflammation and cancer. Furthermore, this compound can regulate the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis, which are important processes in cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. This compound has also been shown to exhibit potent biological activities at low concentrations, making it a promising lead compound for drug development. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. This compound may also exhibit cytotoxicity at high concentrations, which can complicate its use in cell-based assays.
Direcciones Futuras
There are several future directions for the research on Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of the anticancer properties of this compound in animal models and clinical trials. Additionally, the optimization of the synthesis method and the modification of the chemical structure of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate involves several steps, including the reaction of 2-methyl-3-naphthoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then allowed to react with ethyl 5-hydroxy-2-methylnaphthoate in the presence of triethylamine to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reactant ratio.
Aplicaciones Científicas De Investigación
Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli). Additionally, this compound has demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines, such as breast cancer, lung cancer, and colon cancer.
Propiedades
Fórmula molecular |
C24H21NO7S |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
ethyl 5-(4-acetamidophenyl)sulfonyloxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H21NO7S/c1-4-30-24(27)22-14(2)31-23-19-8-6-5-7-18(19)21(13-20(22)23)32-33(28,29)17-11-9-16(10-12-17)25-15(3)26/h5-13H,4H2,1-3H3,(H,25,26) |
Clave InChI |
ZPMRNYZJBCCUJU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B284656.png)
![Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)
![Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B284659.png)

![Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284663.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-propoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284666.png)
![methyl 4-({[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284667.png)
![methyl 4-({[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284669.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284674.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B284675.png)
![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
